molecular formula C6H12N6O2 B13531792 n-((1h-Tetrazol-5-yl)methyl)-2-(2-aminoethoxy)acetamide

n-((1h-Tetrazol-5-yl)methyl)-2-(2-aminoethoxy)acetamide

Cat. No.: B13531792
M. Wt: 200.20 g/mol
InChI Key: YFWUDDNDXOQOJO-UHFFFAOYSA-N
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Description

n-((1h-Tetrazol-5-yl)methyl)-2-(2-aminoethoxy)acetamide: is a synthetic organic compound characterized by the presence of a tetrazole ring and an aminoethoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-((1h-Tetrazol-5-yl)methyl)-2-(2-aminoethoxy)acetamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile.

    Attachment of the Tetrazole to the Acetamide: The tetrazole ring is then linked to the acetamide moiety through a nucleophilic substitution reaction, often using a suitable base to facilitate the reaction.

    Introduction of the Aminoethoxy Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethoxy group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to a more reduced form.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Bases like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the aminoethoxy group.

    Reduction: Reduced forms of the tetrazole ring.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, n-((1h-Tetrazol-5-yl)methyl)-2-(2-aminoethoxy)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its tetrazole ring is known to mimic the carboxylate group, making it a candidate for enzyme inhibition studies.

Medicine

Medically, this compound is explored for its potential therapeutic properties. It may act as an antimicrobial or anticancer agent, although further research is needed to confirm these effects.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of n-((1h-Tetrazol-5-yl)methyl)-2-(2-aminoethoxy)acetamide involves its interaction with specific molecular targets. The tetrazole ring can bind to metal ions or enzyme active sites, potentially inhibiting their function. The aminoethoxyacetamide moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    n-((1h-Tetrazol-5-yl)methyl)-2-(2-hydroxyethoxy)acetamide: Similar structure but with a hydroxy group instead of an amino group.

    n-((1h-Tetrazol-5-yl)methyl)-2-(2-methoxyethoxy)acetamide: Contains a methoxy group instead of an amino group.

Uniqueness

n-((1h-Tetrazol-5-yl)methyl)-2-(2-aminoethoxy)acetamide is unique due to the presence of both the tetrazole ring and the aminoethoxy group. This combination provides distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C6H12N6O2

Molecular Weight

200.20 g/mol

IUPAC Name

2-(2-aminoethoxy)-N-(2H-tetrazol-5-ylmethyl)acetamide

InChI

InChI=1S/C6H12N6O2/c7-1-2-14-4-6(13)8-3-5-9-11-12-10-5/h1-4,7H2,(H,8,13)(H,9,10,11,12)

InChI Key

YFWUDDNDXOQOJO-UHFFFAOYSA-N

Canonical SMILES

C(COCC(=O)NCC1=NNN=N1)N

Origin of Product

United States

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